tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate: is a synthetic organic compound that features a trifluoromethyl group, a hydroxyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Hydroxyl Group Addition: The hydroxyl group is added through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halide ions or other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide ions, nucleophiles.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain targets, while the azetidine ring can provide structural rigidity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group distinguishes this compound from others, providing unique electronic and steric properties.
- Hydroxyl Group: The hydroxyl group adds to its versatility in chemical reactions and potential biological activity.
This detailed article provides a comprehensive overview of tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZPELRUYYZAH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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